cantharidin
Overview
Description
It is a bicyclic anhydride with the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol . This compound is known for its potent biological activities and has been used in traditional medicine for centuries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cantharidin can be synthesized through various methods. One common synthetic route involves the Diels-Alder reaction between furan and maleic anhydride, followed by hydrogenation and epoxidation steps . The reaction conditions typically include:
Diels-Alder Reaction: Furan and maleic anhydride are reacted at elevated temperatures (around 60-80°C) to form the adduct.
Hydrogenation: The adduct is hydrogenated in the presence of a palladium catalyst to reduce the double bonds.
Epoxidation: The hydrogenated product is then epoxidized using a peracid, such as m-chloroperbenzoic acid, to form this compound.
Industrial Production Methods
Industrial production of this compound often involves extraction from blister beetles, particularly from the species Lytta vesicatoria. The beetles are collected, dried, and then subjected to solvent extraction to isolate this compound . This method is preferred for large-scale production due to the natural abundance of the compound in these insects.
Chemical Reactions Analysis
Types of Reactions
Cantharidin undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to form cantharidic acid.
Reduction: Reduction of this compound can yield dihydrothis compound.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the anhydride carbonyl groups.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or alcohols can react with this compound under mild conditions to form substituted derivatives.
Major Products
Cantharidic Acid: Formed by hydrolysis of this compound.
Dihydrothis compound: Formed by reduction of this compound.
Substituted this compound Derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Cantharidin has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of various derivatives.
Industry: Used in the production of pharmaceuticals and as a pesticide due to its toxic effects on insects.
Mechanism of Action
Cantharidin exerts its effects primarily by inhibiting protein phosphatase 2A (PP2A), a key enzyme involved in the regulation of various cellular processes . By inhibiting PP2A, this compound disrupts cell signaling pathways, leading to apoptosis in cancer cells. Additionally, this compound can induce endoplasmic reticulum stress, further promoting cell death .
Comparison with Similar Compounds
Similar Compounds
Dihydrocantharidin: A reduced form of this compound with similar biological activities.
Cantharidic Acid: A hydrolyzed form of this compound with distinct chemical properties.
Northis compound: A synthetic derivative of this compound with enhanced anticancer properties.
Uniqueness
This compound is unique due to its potent biological activities and its ability to inhibit PP2A. Unlike its derivatives, this compound has a well-established history of use in traditional medicine and has been extensively studied for its therapeutic potential .
Properties
IUPAC Name |
2,6-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-9-5-3-4-6(13-5)10(9,2)8(12)14-7(9)11/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZBEENLJMYSHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3CCC(C1(C(=O)OC2=O)C)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858998 | |
Record name | Hexahydro-3a,7a-dimethyl-4,7-epoxyisobenzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80558-50-5, 10385-74-7 | |
Record name | NSC 190421 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080558505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC190421 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190421 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexahydro-3a,7a-dimethyl-4,7-epoxyisobenzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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